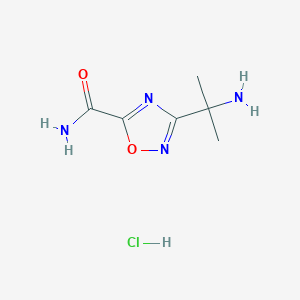

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopropan-2-ylamine with a carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as metal catalysts or ionic liquids, can enhance the efficiency of the reaction and reduce the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Antimicrobial Activity

One of the most significant applications of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide is its potential as an antimicrobial agent. Research has indicated that derivatives of the 1,2,4-oxadiazole class exhibit notable activity against various bacterial pathogens. For instance:

- A study reported modifications to the 1,2,4-oxadiazole framework to enhance permeability and efficacy against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium .

- The lead compound demonstrated a minimum inhibitory concentration (MIC) of 6 μg/mL against C. difficile, comparable to vancomycin .

Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to optimize its antimicrobial properties. Modifications to the oxadiazole ring have led to enhanced activity while minimizing toxicity .

Case Study 1: Development of Antimicrobial Agents

In a recent investigation, researchers synthesized various analogues of the compound to assess their effectiveness against resistant bacterial strains. The study highlighted that certain modifications resulted in improved antibacterial activity while maintaining low permeability in Caco-2 cell monolayers, suggesting potential for targeted delivery in treating gastrointestinal infections .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound 1 | 6 | C. difficile |

| Compound 2 | 12 | MDR E. faecium |

Case Study 2: Synthesis and Evaluation of Oxadiazole Derivatives

Another study focused on synthesizing a library of 1,2,4-oxadiazole derivatives for biological evaluation. The compounds were screened for their ability to inhibit specific bacterial enzymes and showed promising results in terms of selectivity and potency against various pathogens .

Summary of Findings

The applications of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride span several domains:

- Antimicrobial Agents : Effective against resistant strains.

- Medicinal Chemistry : Useful in SAR studies for drug development.

- Targeted Delivery Systems : Potential for localized treatment in gastrointestinal infections.

Mécanisme D'action

The mechanism by which 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the disruption of metabolic processes essential for cell survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

- 3-(2-Aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid hydrochloride

Uniqueness

Compared to similar compounds, 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride exhibits unique stability and reactivity due to the presence of the oxadiazole ring. This makes it particularly valuable in applications requiring robust chemical properties .

Activité Biologique

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride is a heterocyclic compound characterized by its unique oxadiazole structure. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will delve into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of precursors under controlled conditions. A common method includes the reaction of 2-amino-2-methylpropanenitrile with hydrazine hydrate , followed by cyclization with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. This process can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄O₂ |

| Molecular Weight | 170.17 g/mol |

| CAS Number | 1394041-62-3 |

| Purity | Minimum 95% |

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole derivatives possess significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of biofilm formation through interference with gene transcription related to microbial growth .

In a study evaluating various oxadiazole derivatives, it was found that certain compounds exhibited potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli , suggesting that structural modifications could enhance their efficacy against pathogens .

Anticancer Activity

The anticancer potential of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole derivatives has been explored in several studies. These compounds have shown activity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). In vitro assays demonstrated that these derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Case Study: Cytotoxicity Assessment

A cytotoxicity study conducted on L929 cells revealed that certain derivatives exhibited significant toxicity at concentrations above 100 µM after 24 hours of exposure. The results indicated that some compounds not only inhibited cell viability but also stimulated it at lower concentrations, highlighting the complex nature of their biological interactions .

Anti-inflammatory and Antiviral Properties

In addition to antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory properties of this compound class. Studies have suggested that these compounds may inhibit the production of pro-inflammatory cytokines such as TNF-α in immune cells, which could be beneficial in treating inflammatory diseases .

Furthermore, preliminary investigations into antiviral activity have shown that some derivatives can inhibit viral replication in cell cultures, suggesting potential applications in antiviral drug development .

The biological effects of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole derivatives are thought to be mediated through their interaction with specific molecular targets. These interactions may include:

- Enzyme Inhibition: Compounds may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.

- Signal Transduction Modulation: Alterations in signaling pathways involved in apoptosis and inflammation.

The exact mechanisms remain under investigation but are crucial for understanding how these compounds can be utilized therapeutically.

Propriétés

IUPAC Name |

3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.ClH/c1-6(2,8)5-9-4(3(7)11)12-10-5;/h8H2,1-2H3,(H2,7,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBAHMZUNMMZKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=N1)C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.